molecular formula C13H13NO4 B2828555 Methyl 3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 159600-55-2

Methyl 3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2828555
CAS No.: 159600-55-2
M. Wt: 247.25
InChI Key: AECUFRKDHDXVBL-UHFFFAOYSA-N
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Description

Methyl 3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The presence of the nitrophenyl group adds further complexity and potential reactivity to the molecule.

Preparation Methods

The synthesis of Methyl 3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylate can be achieved through several routes. One common method involves the chlorocarbonylation of a bicyclo[1.1.1]pentane precursor. Another approach is through the cyclization of cyclobutyl aryl ketones. Additionally, substituted [1.1.1]propellanes can be used as starting materials, and intramolecular nucleophilic displacement on a substituted cyclobutane is also a viable route .

Chemical Reactions Analysis

Methyl 3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents.

Scientific Research Applications

Methyl 3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets through its nitrophenyl and ester groups. These functional groups can participate in various chemical reactions, such as nucleophilic attack or electrophilic substitution, depending on the environment. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Methyl 3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylate can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

These comparisons highlight the unique properties of Methyl 3-(4-nitrophenyl)bicyclo[11

Properties

IUPAC Name

methyl 3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-18-11(15)13-6-12(7-13,8-13)9-2-4-10(5-3-9)14(16)17/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECUFRKDHDXVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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